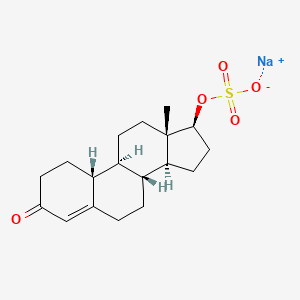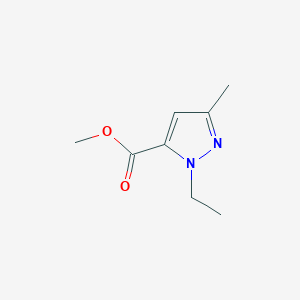
1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
Fluorinated compounds, such as 4-Fluoroamphetamine and (S)-(-)-1-(4-Fluorophenyl)ethylamine , are often used in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
The synthesis of fluorinated compounds often involves multi-step reactions. For example, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be determined by various spectroscopic techniques, including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be complex and varied. For example, 1-(4-Fluorophenyl)ethanone was used as the raw material in the asymmetric synthesis of (S)-1-(4-fluorophenyl)-ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, (4-Fluorophenyl)acetone is known to be insoluble in water .Applications De Recherche Scientifique
Synthesis of Derivatives
- The compound is used as a precursor in the synthesis of a series of pyrazole-4-carbonitrile derivatives. These derivatives are produced through reactions with benzaldehyde, binucleophiles, and active methylene derivatives, leading to the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives attached to a pyrazole scaffold (Ali et al., 2016).
Pharmaceutical Research
- 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives have been explored for their antimicrobial activity. Novel Schiff bases synthesized using this compound have shown significant in vitro antimicrobial effects, indicating potential pharmaceutical applications (Puthran et al., 2019).
Advanced Material Synthesis
- The compound is used in the synthesis of pyrazolo[3,4-b]pyridines. These compounds have been evaluated for their antibacterial and antifungal activities, as well as antitumor effects against certain cell lines, indicating potential use in material science, particularly in the development of new antimicrobial and anticancer materials (El-Borai et al., 2012).
Chemical Structural Analysis
- The structure and properties of related pyrazole compounds, including those derived from 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been extensively studied. These investigations involve advanced techniques like X-ray crystallography, NMR, and computational methods, contributing to a deeper understanding of the molecular structure and properties of such compounds (Al‐Azmi & Shalaby, 2018).
Corrosion Inhibition
- Pyrazole derivatives, including those based on 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been evaluated as corrosion inhibitors. Their effectiveness in protecting metals, particularly in acidic environments, has been demonstrated through various studies, including electrochemical and density functional theory (DFT) analyses (Yadav et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research in the field of fluorinated compounds are vast. One area of research is the development of new protecting groups that are more efficient and selective than existing ones. Another direction is the exploration of the anti-cancer activity of fluorinated pyrazoles against various cancer cell lines .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDIBGHAXJMOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625637 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
1015862-36-8 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















